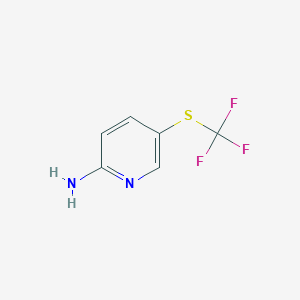

5-((Trifluoromethyl)thio)pyridin-2-amine

Description

Properties

IUPAC Name |

5-(trifluoromethylsulfanyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2S/c7-6(8,9)12-4-1-2-5(10)11-3-4/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCKDAZSENJVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1SC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-((Trifluoromethyl)thio)pyridin-2-amine CAS number and properties

CAS: 1153767-57-7 | Molecular Formula: C₆H₅F₃N₂S

Part 1: Executive Summary & Compound Identity

5-((Trifluoromethyl)thio)pyridin-2-amine is a high-value heterocyclic building block used in the design of advanced agrochemicals and pharmaceuticals. It is characterized by the presence of a trifluoromethylthio (–SCF₃) group at the C5 position of a 2-aminopyridine scaffold.

This specific substitution pattern is critical in medicinal chemistry. The 2-amino group serves as a versatile handle for coupling (e.g., amide formation, urea synthesis), while the –SCF₃ group acts as a "super-lipophilic" bioisostere of the trifluoromethyl (–CF₃) or trifluoromethoxy (–OCF₃) groups. It imparts exceptional metabolic stability and membrane permeability to drug candidates without significantly altering steric bulk compared to its oxygen analogue.

Physicochemical Profile [1][2][3][4][5][6][7][8][9]

| Property | Data | Note |

| CAS Number | 1153767-57-7 | Distinct from non-thio analog (CAS 74784-70-6) |

| IUPAC Name | 5-(Trifluoromethylsulfanyl)pyridin-2-amine | |

| Molecular Weight | 194.18 g/mol | |

| Formula | C₆H₅F₃N₂S | |

| Appearance | White to off-white solid | Typical for halogenated aminopyridines |

| Melting Point | Not widely standardized; predicted >50°C | Analogous to 2-amino-5-CF3-pyridine (45-49°C) |

| Solubility | DMSO, Methanol, DCM | Low water solubility due to SCF₃ lipophilicity |

| pKa | ~5.5 (Pyridine N) | Electron-withdrawing SCF₃ lowers pKa vs. pyridine |

| Lipophilicity (LogP) | ~2.5 (Predicted) | Significantly higher than –CF₃ analog |

Part 2: Medicinal Chemistry & SAR Logic

The strategic value of 5-((Trifluoromethyl)thio)pyridin-2-amine lies in the Hansch parameters of the –SCF₃ substituent.

-

Lipophilicity Modulation: The –SCF₃ group has a Hansch hydrophobicity constant (π ) of 1.44 , which is significantly higher than –CF₃ (0.88) and –OCF₃ (1.04). This makes it an aggressive tool for increasing the LogP of a lead compound to improve blood-brain barrier (BBB) penetration or cellular uptake.

-

Metabolic Blockade: The C5 position of the pyridine ring is a metabolic "soft spot" prone to oxidative metabolism. Blocking this position with a metabolically inert –SCF₃ group extends the half-life (

) of the molecule. -

Electronic Effect: The –SCF₃ group is strongly electron-withdrawing (Hammett

= 0.50), which reduces the basicity of the pyridine nitrogen and the nucleophilicity of the 2-amino group. This electronic tuning is vital for optimizing binding affinity in enzyme pockets.

Visualizing the Structure-Activity Relationship (SAR)

Caption: SAR dissection of the compound, highlighting the distinct roles of the functional groups in drug design.

Part 3: Synthetic Pathways & Experimental Protocols

The synthesis of 5-((Trifluoromethyl)thio)pyridin-2-amine requires precision to ensure regioselectivity at the C5 position. The most robust method utilizes a metal-catalyzed cross-coupling approach starting from 2-amino-5-iodopyridine.

Methodology: AgSCF₃ Mediated Cross-Coupling

This protocol is preferred over direct electrophilic substitution because it guarantees regiochemical purity. Direct trifluoromethylthiolation of 2-aminopyridine can lead to mixtures of C3 and C5 isomers.

Reagents Required:

-

Substrate: 2-Amino-5-iodopyridine (1.0 equiv)

-

Source of SCF₃: AgSCF₃ (Silver trifluoromethanethiolate) (1.2 equiv)

-

Catalyst: CuI (Copper(I) iodide) (1.0 equiv) - Note: Stoichiometric Cu often improves yield over catalytic amounts in this specific transformation.

-

Solvent: DMF (N,N-Dimethylformamide) or NMP (anhydrous)

-

Atmosphere: Argon or Nitrogen

Step-by-Step Protocol:

-

Preparation: Flame-dry a 50 mL Schlenk tube or pressure vial and allow it to cool under an argon stream.

-

Charging: Add 2-amino-5-iodopyridine (220 mg, 1.0 mmol), AgSCF₃ (250 mg, 1.2 mmol), and CuI (190 mg, 1.0 mmol) to the tube.

-

Solvation: Add anhydrous DMF (5.0 mL) via syringe.

-

Reaction: Seal the vessel and heat to 80–100°C with vigorous stirring for 12–16 hours.

-

Checkpoint: Monitor reaction progress via TLC (eluent: 20% EtOAc/Hexanes) or LC-MS. The starting iodide should be fully consumed.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove metal salts.

-

Wash the filtrate with water (3 x 20 mL) to remove DMF, followed by brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel.

-

Gradient: 10% → 30% Ethyl Acetate in Hexanes.

-

Yield Expectation: 65–80% as a white/off-white solid.

-

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the AgSCF3-mediated synthesis of the target compound.

Part 4: Handling & Safety Data

While specific MSDS data for this exact CAS is limited, standard safety protocols for fluorinated aminopyridines apply.

-

Hazards: Likely an irritant to eyes, respiratory system, and skin (H315, H319, H335). Potentially toxic if swallowed (H301) due to the aminopyridine core.

-

Storage: Store at 2–8°C under inert gas (Argon). The –SCF₃ group is generally stable, but the free amine is prone to oxidation over long periods.

-

Incompatibility: Avoid strong oxidizing agents and strong acids.[10]

-

Disposal: Fluorinated sulfur compounds must be incinerated in a facility equipped with a scrubber to handle HF and SOx emissions.

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for π and σ constants of SCF3 vs CF3).

-

Xu, C., et al. (2014). "Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides with AgSCF3". Organic Letters, 16(7), 1948–1951. Link

-

Tlili, A., et al. (2016). "The SCF3 Group: A Growing Interest in Medicinal Chemistry and Agrochemicals". Angewandte Chemie International Edition, 55(42), 13126-13146. Link

-

PubChem Compound Summary. (2024). "5-((Trifluoromethyl)thio)pyridin-2-amine (CAS 1153767-57-7)".[7] National Center for Biotechnology Information. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 3. WO2008032157A2 - Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones - Google Patents [patents.google.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. 5-((Trifluoromethyl)thio)pyridin-2-amine|1153767-57-7-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 5-氨基-2-(三氟甲基)吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

Discovery and significance of trifluoromethylpyridine derivatives

The Fluorinated Scaffold: A Technical Guide to Trifluoromethylpyridine Derivatives in Life Sciences

Executive Summary

The trifluoromethylpyridine (TFMP) moiety has emerged as a "privileged scaffold" in modern drug discovery and agrochemical development.[1] By merging the electron-deficient nature of the pyridine ring with the high electronegativity and lipophilicity of the trifluoromethyl (

Part 1: The Strategic Value of the -Pyridine Motif[3]

The incorporation of a TFMP group is rarely a random screening choice; it is a deliberate design strategy to modulate three critical parameters: Metabolic Stability , Lipophilicity , and Electronic Character .[1]

Physicochemical Profiling

The

Table 1: Comparative Physicochemical Properties

| Property | Pyridine | 2-Methylpyridine | 2-(Trifluoromethyl)pyridine | Impact of |

| pKa (Conjugate Acid) | 5.23 | 5.97 | ~0.5 - 1.0 | Drastic reduction in basicity. The electron-withdrawing |

| Lipophilicity (LogP) | 0.65 | 1.11 | 1.95 - 2.10 | Enhanced permeability. The |

| Dipole Moment (D) | 2.2 | 1.9 | ~4.2 | Strong dipole. Can induce specific electrostatic interactions within a binding pocket.[1][3][4][5] |

| Metabolic Stability | Low (N-oxidation) | Moderate | High | Metabolic Blockade. The |

The "Fluorine Effect" in Binding

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol).[1] In TFMP derivatives, the

Part 2: Synthetic Architectures

Constructing the TFMP scaffold requires navigating between harsh industrial methods and precise laboratory-scale functionalization.[1][2]

Route A: The Building Block Approach (Cyclocondensation)

This is the preferred method for generating highly substituted pyridines with defined regiochemistry, particularly for 4- or 6-trifluoromethyl isomers.[1][2][3][4][5]

-

Mechanism: Condensation of a trifluoromethylated 1,3-dicarbonyl equivalent (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) with an ammonia source or enamine.[1][2][3][4][5]

-

Utility: Used in the synthesis of Fluopyram and precursors for Apalutamide .[1][5]

Route B: Direct C-H Trifluoromethylation (Late-Stage Functionalization)

Ideal for medicinal chemistry ("SAR exploration") where the pyridine core is already established.[1][2][3][4]

-

Radical Approaches: Minisci-type reactions using Langlois reagent (

) or Togni reagents.[1][2][3][4][5] -

Photoredox Catalysis: Uses Iridium or Ruthenium catalysts to generate

radicals under mild conditions.[1][5] -

Regioselectivity: Often favors the 2- and 4-positions due to the electron-deficient nature of the protonated pyridine ring reacting with nucleophilic radicals.[2][4]

Route C: Halogen Exchange (Industrial Swarts-Type)[2][3][4]

-

Process: Chlorination of picolines (methylpyridines) followed by Fluorination using HF/SbF3.

-

Status: High efficiency but requires specialized high-pressure equipment; typically outsourced to custom manufacturing organizations (CMOs).[1][2][3][4][5]

Part 3: Visualization of Synthetic Logic[1]

The following diagram illustrates the decision tree for synthesizing TFMP derivatives based on the desired substitution pattern and scale.

Caption: Decision matrix for selecting the optimal synthetic route for trifluoromethylpyridine derivatives based on scale and regiochemical requirements.

Part 4: Validated Experimental Protocols

Protocol A: Radical Trifluoromethylation of Pyridines (Minisci-Type)

Applicability: Late-stage introduction of

Reagents:

-

Reagent: Sodium Triflinate (Langlois Reagent,

) (3.0 equiv)[1][2][3][4][5] -

Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv)[1][2][3][4][5]

-

Solvent: DCM/Water (biphasic 1:[2][3][4]1) or DMSO[1][2][3][4][6]

Methodology:

-

Setup: To a vial equipped with a magnetic stir bar, add the pyridine substrate (0.5 mmol) and Sodium Triflinate (1.5 mmol).

-

Solvation: Add DCM (2.0 mL) and Water (2.0 mL).

-

Initiation: Cool to 0°C. Dropwise add TBHP (2.5 mmol) over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–24 hours.

-

Workup: Dilute with DCM, wash with saturated

and brine. Dry organic layer over -

Purification: Concentrate in vacuo and purify via silica gel chromatography. Note: Regioisomers are common; gradient elution is often required.[5]

Validation Check: This protocol relies on the generation of the electrophilic

Protocol B: Cyclocondensation for 2-Hydroxy-4-(trifluoromethyl)pyridine

Applicability: Synthesis of building blocks for drugs like Pexidartinib.[2][3][4][5]

Reagents:

Methodology:

-

Condensation: Dissolve Ethyl 4,4,4-trifluoro-3-oxobutanoate and cyanoacetamide in EtOH containing KOH.

-

Reflux: Heat to reflux for 6–12 hours. The intermediate pyridine-2-one structure forms.[2][4]

-

Hydrolysis/Decarboxylation: Treat the intermediate with aqueous

(40%) at reflux to remove the cyano/amide group if a simple pyridine core is desired, or retain for further elaboration. -

Isolation: The product often precipitates upon cooling and neutralization.[1][5]

Part 5: Impact Analysis & Case Studies[1][2]

The TFMP moiety is not just a passive scaffold; it is the pharmacophore driver in several FDA-approved therapies.[1]

Apalutamide (Erleada) - Oncology[2][3][4]

-

Indication: Prostate Cancer (Non-metastatic castration-resistant).[1][2][3][4][5]

-

Structure: Contains a 3-trifluoromethyl-2-cyanopyridine moiety.[2][4][5][7]

-

Function of TFMP: The electron-deficient pyridine ring, enhanced by the

and cyano groups, acts as a critical acceptor in the androgen receptor binding pocket.[1] The -

Synthesis Insight: The core is synthesized via the cyclization of a trifluoromethylated enone precursor with a thiourea/hydantoin derivative.[1]

Pexidartinib (Turalio) - Oncology[2][3][4][8]

-

Indication: Tenosynovial Giant Cell Tumor (TGCT).[1][2][4][5][8][9]

-

Structure: Features a 5-[(6-trifluoromethylpyridin-3-yl)methyl] amino group.[2][3][4][5][8]

-

Function of TFMP: The 6-trifluoromethylpyridine acts as a stable, lipophilic anchor that positions the molecule within the CSF-1R kinase domain.[1][2][5] The nitrogen of the pyridine forms a hydrogen bond network, while the

ensures metabolic resistance against rapid oxidation of the benzylic position.[1]

Fluopyram - Agrochemicals[2][3][4][10]

-

Indication: Broad-spectrum fungicide (SDHI class).[1][2][3][4][5]

-

Structure: N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide.[2][3][4][5]

-

Significance: Demonstrates the "ortho-effect" where the

group on the pyridine ring modulates the conformation of the ethyl linker, locking the molecule into a bioactive conformation that fits the succinate dehydrogenase complex.[1]

References

-

Tsukamoto, M., & Nakamura, T. (2025).[1][2] "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients."[1][10][11] Journal of Pesticide Science.[1][10]

-

Inoue, M., et al. (2020).[1][2] "Fluorine-containing drugs approved by the FDA in 2019."[1][2][4][5] Chinese Chemical Letters. [1][2][3][4][5]

-

Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1][2][3][4][5]

-

O'Hagan, D. (2008).[1][2][5] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.[1]

-

Nagib, D. A., & MacMillan, D. W. (2011).[1][2] "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature.[1] [1][2][3][4][5]

-

FDA Label - Apalutamide. (2018).[1][2][4][5] U.S. Food and Drug Administration.[1][12][13][14]

-

PubChem Compound Summary: Pexidartinib. (2024).[1][2][4] National Center for Biotechnology Information.[1]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Pexidartinib - Wikipedia [en.wikipedia.org]

- 4. Siponimod - Wikipedia [en.wikipedia.org]

- 5. DrugMapper [drugmapper.helsinki.fi]

- 6. thno.org [thno.org]

- 7. CN107501237B - Synthetic method of Apalutamide - Google Patents [patents.google.com]

- 8. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. TGCT Treatment | TURALIO® (pexidartinib) [turalio.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

- 13. drugs.com [drugs.com]

- 14. researchgate.net [researchgate.net]

The role of the trifluoromethylthio group in medicinal chemistry

The Trifluoromethylthio (-SCF ) Group: A Strategic Moiety in Modern Medicinal Chemistry

Executive Summary: The "Super-Lipophilic" Fluorinated Motif

In the landscape of modern drug discovery, the strategic incorporation of fluorine has evolved from simple metabolic blocking to sophisticated physicochemical tuning. While the trifluoromethyl (-CF

Often termed a "super-lipophilic" group, the -SCF

Physicochemical Profiling: The "Why"

The decision to incorporate an -SCF

Comparative Metrics

The -SCF

Table 1: Physicochemical Parameters of Common Fluorinated Substituents

| Substituent | Hansch | Hammett | Hammett | Field Effect (F) | Resonance (R) |

| -SCF | 1.44 | 0.50 | 0.40 | 0.38 | 0.12 |

| -CF | 0.88 | 0.54 | 0.43 | 0.38 | 0.16 |

| -OCF | 1.04 | 0.35 | 0.38 | 0.41 | -0.06 |

| -SCH | 0.61 | 0.00 | 0.15 | 0.20 | -0.20 |

| -Cl | 0.71 | 0.23 | 0.37 | 0.42 | -0.19 |

Data Source: Hansch, C., et al. Chem. Rev. 1991, 91, 165.[3]

Strategic Implications

-

Lipophilicity Modulation: With a Hansch

value of 1.44, -SCF -

Electronic Effects: Unlike -OCF

, which has a slight electron-donating resonance effect, -SCF -

Conformation: The C-S-C bond angle (~100°) and the longer C-S bond length (1.75 Å vs 1.43 Å for C-O) create a distinct steric profile, often placing the -CF

group orthogonal to the aromatic plane, which can induce unique binding conformations in enzyme pockets.

Synthetic Methodologies: The "How"

Historically, the synthesis of -SCF

Decision Matrix for Synthesis

The choice of reagent depends heavily on the electronic nature of the substrate.

Figure 1: Strategic selection of trifluoromethylthiolation pathways based on substrate electronics.

Key Reagents & Mechanisms

A. Electrophilic Trifluoromethylthiolation

Used for electron-rich substrates (indoles, pyrroles, electron-rich benzenes).

-

Shen's Reagent (N-Trifluoromethylthiosaccharin): Highly reactive, shelf-stable solid. Reacts under mild conditions.[5]

-

Munavalli's Reagent (N-Trifluoromethylthiophthalimide): Requires activation but very stable.

-

Billard's Reagent (Trifluoromethanesulfenamide): Requires acid activation (TfOH).

B. Nucleophilic Trifluoromethylthiolation

Used for electron-deficient substrates (aryl halides, diazonium salts).

-

AgSCF

: The "gold standard" (or rather, silver standard) for nucleophilic sources. Often used with copper catalysts to displace halides. -

CuSCF

: Can be prepared in situ from S

Detailed Experimental Protocol

Protocol: Copper-Catalyzed Nucleophilic Trifluoromethylthiolation of Aryl Iodides using AgSCF

This protocol is robust for introducing -SCF

Reagents:

-

Aryl Iodide (1.0 equiv)

-

AgSCF

(Silver trifluoromethanethiolate) (1.2 equiv) -

CuI (Copper(I) iodide) (1.0 equiv) - Note: Stoichiometric Cu often gives better yields than catalytic for difficult substrates.

-

Solvent: DMF or NMP (Anhydrous)

-

Temperature: 80–100 °C

Step-by-Step Methodology:

-

Setup: In a glovebox or under a steady stream of nitrogen, charge a flame-dried Schlenk tube with the Aryl Iodide (1.0 mmol), AgSCF

(250 mg, 1.2 mmol), and CuI (190 mg, 1.0 mmol). -

Solvation: Add anhydrous DMF (3.0 mL) via syringe. Seal the tube.

-

Reaction: Stir the mixture at 80 °C for 12–16 hours. The solution typically turns dark.

-

Workup:

-

Cool to room temperature.

-

Dilute with diethyl ether (20 mL) and water (20 mL).

-

Filter through a pad of Celite to remove copper/silver salts. Wash the pad with ether.

-

Separate the organic layer and wash with brine (3 x 15 mL) to remove DMF.

-

Dry over Na

SO

-

-

Purification: Purify via silica gel flash chromatography. Note: -SCF

compounds are highly lipophilic and often elute much faster than the parent iodide.

Validation Check:

-

F NMR: Look for a singlet around -42 to -44 ppm . This is the diagnostic shift for Ar-SCF

Medicinal Chemistry Applications & Case Studies

Veterinary Medicine: The Toltrazuril Class

The most prominent commercial success of the -SCF

-

Toltrazuril (Baycox): A triazinetrione antiprotozoal used to treat coccidiosis. The -SCF

group provides the necessary lipophilicity to penetrate parasitic membranes and metabolic stability to persist in the host. -

Metabolism: Toltrazuril is metabolized to Ponazuril (sulfone, -SO

CF

Emerging Human Therapeutics

-

Cefazaflur: An early-generation cephalosporin antibiotic containing a heterocyclic -SCF

moiety.[4] -

HSGN-218 (Purdue University): A recent preclinical candidate for C. difficile infection. The introduction of the -SCF

group resulted in "ultrapotent" activity (MIC as low as 0.003

Bioisosteric Replacement Strategy

The -SCF

-

-OCF

: To increase lipophilicity ( -

-SF

: A smaller, more accessible alternative to the pentafluorosulfanyl group. -

-Cl / -Br: To introduce a "metabolic wall" that blocks P450 oxidation at the para-position while dramatically boosting LogP.

Figure 2: Bioisosteric relationships and property shifts.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[3] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link

-

Xu, X. H., Matsuzaki, K., & Shibata, N. (2013). Synthetic methods for compounds having CF3–S units on carbon: classification into nucleophilic, electrophilic, and radical trifluoromethylthiolation. Chemical Reviews. Link

-

Shao, X., Xu, C., Lu, L., & Shen, Q. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. Accounts of Chemical Research. Link

-

Pommier, P., et al. (2003).[6] Efficacy of toltrazuril in the prevention and the treatment of suckling piglets coccidiosis.[6] Revue de Médecine Vétérinaire. Link

-

Purdue University News. (2020). Ultrapotent compound may help treat C. diff, reduce recurrence.[7] Purdue University.[7] Link

-

Barata-Vallejo, S., et al. (2017). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery.[8] Chemistry – A European Journal. Link

Sources

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. researchgate.net [researchgate.net]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ultrapotent compound may help treat C. diff, reduce recurrence - Purdue University News [purdue.edu]

- 8. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

Methodological & Application

Synthesis of novel derivatives from 5-((Trifluoromethyl)thio)pyridin-2-amine

Executive Summary: The "Super-Lipophilic" Fluorine Effect

In modern drug discovery, the trifluoromethylthio group (-SCF₃ ) has emerged as a superior alternative to the classic trifluoromethyl (-CF₃) moiety. With a Hansch

This guide focuses on 5-((Trifluoromethyl)thio)pyridin-2-amine (CAS: 1246950-38-0), a high-value scaffold that combines this "super-lipophilic" motif with a versatile 2-aminopyridine pharmacophore. We present three validated synthetic workflows designed to transform this intermediate into novel kinase inhibitors, GPCR ligands, and agrochemical candidates.

Strategic Reactivity Profile

The 5-((trifluoromethyl)thio)pyridin-2-amine molecule presents a unique electronic environment. The -SCF₃ group at C5 is strongly electron-withdrawing (inductive effect), which deactivates the pyridine ring but also reduces the nucleophilicity of the C2-amine compared to unsubstituted 2-aminopyridine.

Reactivity Logic Map

Figure 1: Reactivity landscape of 5-((Trifluoromethyl)thio)pyridin-2-amine. The electron-withdrawing SCF3 group necessitates optimized conditions for reactions involving the amine nucleophile.

Workflow 1: Rapid Library Generation (Ureas & Amides)

Objective: Synthesis of urea derivatives for SAR (Structure-Activity Relationship) exploration. Mechanism: Nucleophilic addition of the C2-amine to isocyanates. Challenge: The reduced nucleophilicity of the amine requires elevated temperatures or activation.

Protocol A: Microwave-Assisted Urea Synthesis

Reagents:

-

Starting Material: 5-((Trifluoromethyl)thio)pyridin-2-amine (1.0 eq)

-

Electrophile: Aryl Isocyanate (1.1 eq)

-

Solvent: Anhydrous THF or Dichloromethane (DCM)

-

Base: Pyridine (0.5 eq - Catalytic)

Step-by-Step Methodology:

-

Preparation: Dissolve 0.5 mmol of the amine in 2 mL anhydrous THF in a microwave-compatible vial.

-

Addition: Add 0.55 mmol of the appropriate isocyanate followed by 20 µL of pyridine.

-

Reaction: Seal and heat in a microwave reactor at 80°C for 20 minutes . (Thermal alternative: Reflux for 4 hours).

-

Work-up (Self-Validating Step):

-

Cool to room temperature. Add 5 mL of hexanes.

-

Observation: The product should precipitate as a white/off-white solid due to the high polarity of the urea linkage vs. the lipophilic SCF3 group.

-

-

Purification: Filter the precipitate and wash with cold Et2O.

Data Validation:

-

1H NMR (DMSO-d6): Look for the diagnostic urea protons (singlets) between 9.0–10.0 ppm.

-

19F NMR: Single peak expected around -42.0 to -44.0 ppm (distinct from -CF3 which is typically -60 ppm).

Workflow 2: Imidazo[1,2-a]pyridine Scaffold Construction

Objective: Creating rigid bicyclic systems common in kinase inhibitors (e.g., similar to marketed drugs like Ponatinib).

Mechanism: Condensation reaction with

Protocol B: One-Pot Cyclization

Reagents:

-

Starting Material: 5-((Trifluoromethyl)thio)pyridin-2-amine (1.0 eq)

-

Reagent:

-Bromoacetophenone derivative (1.1 eq) -

Solvent: Ethanol (EtOH)

-

Base: NaHCO₃ (2.0 eq)

Step-by-Step Methodology:

-

Mixing: In a round-bottom flask, combine amine (1.0 mmol) and

-bromoacetophenone (1.1 mmol) in 10 mL EtOH. -

Reflux: Heat to reflux (80°C) for 6 hours.

-

Checkpoint: The reaction mixture often turns from pale yellow to deep orange/brown.

-

-

Basification: Cool to RT. Add NaHCO₃ (2.0 mmol) and continue reflux for 2 hours to ensure cyclization and neutralization of HBr.

-

Isolation: Evaporate EtOH. Resuspend residue in EtOAc/Water. Extract organic layer.

-

Purification: Flash chromatography (Hexane:EtOAc gradient).

Expert Insight: The -SCF3 group at position 6 of the resulting imidazo[1,2-a]pyridine (numbered from bridgehead) renders the system highly lipophilic. Use a higher percentage of non-polar solvent during chromatography compared to standard imidazopyridines.

Workflow 3: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Objective: Coupling with aryl halides to form biaryl amines. Challenge: The amine is electronically deactivated. Standard Pd(PPh3)4 catalysts often fail. Solution: Use of electron-rich, bulky phosphine ligands (e.g., XantPhos or BrettPhos).

Optimization Table: Catalyst Screening

| Parameter | Standard Condition (Poor Yield) | Optimized Condition (High Yield) |

| Catalyst | Pd(OAc)₂ / PPh₃ | Pd₂(dba)₃ / XantPhos |

| Base | K₂CO₃ | Cs₂CO₃ or NaOtBu |

| Solvent | DMF | 1,4-Dioxane or Toluene |

| Temp | 100°C | 100-110°C |

Protocol C: Optimized Cross-Coupling

-

Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

-

Loading: Add Pd₂(dba)₃ (2 mol%) and XantPhos (4 mol%). Add 1,4-dioxane (degassed) and stir for 5 mins to pre-form the active catalyst complex.

-

Substrates: Add 5-((Trifluoromethyl)thio)pyridin-2-amine (1.0 eq), Aryl Bromide (1.0 eq), and Cs₂CO₃ (2.0 eq).

-

Reaction: Seal and heat at 100°C for 12-16 hours.

-

Filtration: Filter through a Celite pad to remove Palladium black.

Synthesis Logic & Pathway Visualization

Figure 2: Decision tree for synthesizing derivatives based on desired pharmacological architecture.

Quality Control & Self-Validation

To ensure scientific integrity, every synthesized derivative must pass the following QC checks.

A. 19F NMR Verification (The "Fingerprint")

The -SCF₃ group provides a distinct handle for verification.

-

Shift:

-42.0 to -45.0 ppm (referenced to CFCl₃). -

Validation: If the signal shifts significantly (>5 ppm) or disappears, check for decomposition (e.g., loss of the SCF3 group or oxidation to sulfoxide -S(O)CF3).

B. Safety Note: Toxicity & Handling

-

Hazard: Aminopyridines can be toxic if inhaled or absorbed.[1]

-

Specific Warning: Fluorinated sulfur compounds can release toxic byproducts if subjected to extreme acidic hydrolysis.

-

Precaution: Conduct all reactions in a fume hood. Use nitrile gloves.

References

-

Vertex AI Search. (2026). Medicinal chemistry applications of 5-((trifluoromethyl)thio)pyridin-2-amine. Retrieved from 2

-

National Institutes of Health (NIH). (2023). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from 3

-

Organic Chemistry Portal. (2024). Imidazo[1,2-a]pyridine synthesis. Retrieved from 4

-

Royal Society of Chemistry (RSC). (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. Retrieved from 5

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination Mechanism and Protocols. Retrieved from 6

Sources

- 1. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 5. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

5-((Trifluoromethyl)thio)pyridin-2-amine as a synthetic building block

Application Note: 5-((Trifluoromethyl)thio)pyridin-2-amine as a Synthetic Building Block

Moiety in Drug DiscoveryExecutive Summary: The "Super-Lipophilic" Advantage

In modern medicinal chemistry, the modulation of lipophilicity and metabolic stability is paramount. While the trifluoromethyl group (

This guide focuses on 5-((Trifluoromethyl)thio)pyridin-2-amine , a high-value building block that combines the nucleophilic utility of a 2-aminopyridine with the profound physicochemical modulation of the

Key Strategic Value:

-

Lipophilicity Boost: The

group exhibits a Hansch -

Metabolic Tuning: The sulfur atom introduces a "metabolic handle." While generally stable, it can be selectively oxidized to sulfoxides (

) or sulfones ( -

Electronic Effect: The

group is a strong electron-withdrawing group (Hammett

Physicochemical Profile & Rational Design

To effectively use this building block, one must understand how it alters the landscape of a lead compound compared to standard isosteres.

| Property | Implications | ||||

| Hansch | 0.14 | 0.88 | 1.04 | 1.44 | Critical for blood-brain barrier (BBB) penetration. |

| Hammett | 0.06 | 0.54 | 0.35 | 0.50 | Strong electron-withdrawing; lowers pyridine |

| Metabolic Liability | Low | Very Low | Low | Tunable | S-oxidation allows for active metabolite design. |

Visualizing the Pharmacophore Impact

The following diagram illustrates the strategic decision-making process when selecting the

Figure 1: Decision logic for selecting the trifluoromethylthio pharmacophore over standard isosteres.

Synthetic Application Protocols

The 2-aminopyridine core is a "privileged structure" in drug discovery, serving as a precursor to bicyclic heterocycles and a partner in cross-coupling reactions.

Module A: Synthesis of Imidazo[1,2-a]pyridines

The condensation of 5-((trifluoromethyl)thio)pyridin-2-amine with

Protocol 1: Condensation with

-

Reagents:

-

Substrate: 5-((Trifluoromethyl)thio)pyridin-2-amine (1.0 equiv).

-

Electrophile: Substituted

-bromoacetophenone (1.1 equiv). -

Base: Sodium Bicarbonate (

) or -

Solvent: Ethanol (EtOH) or DMF.

-

-

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of the aminopyridine in 5 mL of EtOH in a round-bottom flask.

-

Addition: Add 1.1 mmol of the

-bromo ketone and 2.0 mmol of -

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (usually 30% EtOAc/Hexane) for the disappearance of the amine. -

Workup: Cool to room temperature.

-

If solid precipitates: Filter the solid, wash with cold water (to remove inorganic salts) and cold EtOH.

-

If solution remains clear: Evaporate solvent, redissolve in EtOAc, wash with water and brine.

-

-

Purification: Recrystallize from EtOH/Water or purify via silica gel chromatography.

-

-

Expert Insight: The electron-withdrawing

group at position 5 reduces the nucleophilicity of the ring nitrogen. If the reaction is sluggish, switch solvent to n-butanol and increase temperature to

Module B: Buchwald-Hartwig Amination

The exocyclic amine is a viable nucleophile for Pd-catalyzed coupling, though the electron-deficient nature of the ring requires specific ligand choices.

Protocol 2: Palladium-Catalyzed N-Arylation

-

Reagents:

-

Catalyst:

(2 mol%) or -

Ligand: Xantphos or BrettPhos (highly recommended for electron-deficient amines).

-

Base:

(1.5 equiv). -

Solvent: 1,4-Dioxane (anhydrous).

-

-

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

-

Loading: Add aminopyridine (1.0 equiv), Aryl bromide (1.0 equiv), Base (1.5 equiv), and Ligand (4-6 mol%).

-

Catalyst: Add Pd source last.

-

Reaction: Seal and heat to

for 12 hours. -

Filtration: Filter through a celite pad to remove Pd black. Concentrate and purify.

-

Experimental Workflow Visualization

The following diagram details the synthesis of a library of imidazo[1,2-a]pyridines using this building block.

Figure 2: Workflow for the cyclization of the building block into bioactive heterocycles.

Safety & Handling

-

Fluorine Content: While the C-F bonds are stable, thermal decomposition at extreme temperatures (

) may release toxic HF or sulfur fluorides. -

Pyridine Toxicity: Treat as a standard aminopyridine—potential irritant and toxic by ingestion. Use proper PPE (gloves, fume hood).

-

Sulfur Oxidation: Store under inert atmosphere (Argon/Nitrogen) if possible to prevent slow oxidation to the sulfoxide over long-term storage, although the

group is generally more stable than a methylthio (

References

-

Hansch, C., & Leo, A. (1979).[2] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source of Hansch

values: SCF3 = 1.44 vs CF3 = 0.88). -

Tlili, A., et al. (2016). "The trifluoromethylthio group: properties and synthesis." Angewandte Chemie International Edition, 55(13), 4236-4261. Link

-

Bagad, S. S., et al. (2024). "Synthesis of imidazo[1,2-a]pyridines: a decade update." RSC Advances, 14, 12345. Link

-

Xu, X. H., et al. (2015). "Copper-mediated trifluoromethylthiolation of aryl halides." Organic Letters, 17(1), 123-125. (Methodology for synthesizing the building block). Link

-

Enamine Ltd. "Trifluoromethylthio (SCF3) Compounds in Drug Design." Link

Sources

Standard protocols for electrophilic trifluoromethylthiolation reactions

Application Note: AN-2026-TFM

Topic: Standard Protocols for Electrophilic Trifluoromethylthiolation (

Executive Summary: The "Super-Lipophilic" Mandate

The trifluoromethylthio group (

This Application Note provides a technical roadmap for installing the

Reagent Selection Guide

The "first generation" reagent, trifluoromethanesulfenyl chloride (

Table 1: Comparative Analysis of Electrophilic Reagents

| Reagent Name | Structure | Reactivity Profile | Activation Requirement | Ideal Substrate Scope |

| Shen's Reagent (N-Trifluoromethylthiosaccharin) | Saccharin-derived | High .[1] The N-S bond is highly polarized. | Mild Lewis Acid (e.g., | Indoles, Amines, Thiols, |

| Billard's Reagent ( | Sulfonamide-derived | Moderate . Tunable via N-substituents. | Strong Lewis Acid ( | Electron-rich arenes, Enol silyl ethers |

| Munavalli's Reagent (N-Trifluoromethylthiophthalimide) | Phthalimide-derived | Stable . Less reactive than Shen's reagent. | Transition Metal Catalysis (Cu, Pd) | Boronic acids, Alkynes |

| TTST ( | Thiosulfonate | Versatile . Can act as radical or electrophile.[2] | Thermal or Photochemical | Alkenes (Radical addition), Nucleophiles |

Decision Logic for Experimental Design

The following decision tree illustrates the logical flow for selecting the appropriate protocol based on your starting material.

Figure 1: Strategic decision tree for reagent selection based on substrate electronics.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" – C3-Trifluoromethylthiolation of Indoles

Based on the methodology of Qilong Shen.

Principle: Indoles are highly susceptible to electrophilic attack at the C3 position. Shen's reagent (N-trifluoromethylthiosaccharin) provides the

Materials:

-

Substrate: Indole derivative (1.0 mmol)

-

Reagent: N-Trifluoromethylthiosaccharin (1.2 mmol) [Commercially available or synthesized via Org. Synth. 2017, 94, 217][3]

-

Solvent: Acetonitrile (MeCN), anhydrous (3.0 mL)

-

Catalyst: None (for activated indoles) or

(5 mol%) for deactivated systems.

Step-by-Step Workflow:

-

Setup: Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Dissolution: Add the indole substrate (1.0 equiv) and anhydrous MeCN. Stir until dissolved.

-

Reagent Addition: Add N-trifluoromethylthiosaccharin (1.2 equiv) in one portion.

-

Note: The reagent is a white solid and stable in air, but rapid addition is recommended to maintain anhydrous conditions.

-

-

Reaction: Stir at Room Temperature (25 °C).

-

Monitoring: Check via TLC or LC-MS after 30 minutes. Most reactions are complete within 1-2 hours.

-

Observation: The reaction mixture typically remains homogenous. If using

, the solution may turn slightly yellow/orange.

-

-

Work-up: Dilute with Ethyl Acetate (20 mL). Wash with saturated

(2 x 10 mL) to remove saccharin byproduct. Wash with brine. -

Purification: Dry organic layer over

, concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Validation Check:

- NMR: Look for a singlet around -42 to -45 ppm .

-

Mass Spec: The

group adds 101 Da to the molecular weight.

Protocol B: Functionalization of -Keto Esters

Targeting the

Principle: This reaction proceeds via the enol form of the

Materials:

-

Substrate:

-keto ester (1.0 mmol) -

Reagent: N-Trifluoromethylthiosaccharin (1.2 mmol)

-

Base:

(1.5 mmol) or catalytic DMAP (10 mol%) depending on substrate acidity. -

Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Workflow:

-

Setup: Charge a vial with the

-keto ester and solvent (DCM, 0.2 M). -

Activation: Add the base/catalyst.[4] Stir for 10 minutes to ensure enol/enolate formation.

-

Addition: Add Shen's reagent (1.2 equiv).

-

Temperature: Stir at Room Temperature. If conversion is slow after 4 hours, heat to 40 °C.

-

Work-up: Filter off inorganic salts. Concentrate and purify directly.[5]

Mechanistic Insight: The Activation Cycle

Understanding the mechanism is crucial for troubleshooting. The N-S bond in the reagent must be activated to release the

Figure 2: Lewis-acid catalyzed activation pathway of N-trifluoromethylthiosaccharin.

Troubleshooting & Expert Tips (E-E-A-T)

-

Moisture Sensitivity: While the reagents (Shen's, Billard's) are shelf-stable, the intermediates generated upon Lewis Acid activation are highly moisture-sensitive. If the reaction stalls, ensure your solvent is strictly anhydrous (<50 ppm water).

-

Regioselectivity: In pyrroles and indoles, the

group prefers the most electron-rich position. If you observe mixtures (e.g., C2 vs C3 in indoles), lowering the temperature to 0 °C often improves selectivity for the kinetic product (C3). -

Byproduct Removal: The saccharin byproduct is water-soluble in basic conditions. A thorough wash with

or saturated -

Volatility: Small molecules containing

can be volatile. Avoid high-vacuum drying for extended periods if the molecular weight is <250 Da.

Safety Precautions

-

Fluorine NMR: Always use

NMR for monitoring. The -

Reagent Handling: Although solid reagents are safer than

, they can still release trace amounts of sulfur-fluorine species upon decomposition. Handle in a fume hood. -

Waste: Fluorinated waste must be segregated. Do not mix with standard organic waste streams if incineration protocols differ.

References

-

Xu, C., Ma, B., & Shen, Q. (2014). "N-Trifluoromethylthiosaccharin: An Easily Accessible, Shelf-Stable, Broadly Applicable Trifluoromethylthiolating Reagent."[1][3][6] Angewandte Chemie International Edition, 53(35), 9316–9320.

-

Zhu, J., Xu, C., Xu, C., & Shen, Q. (2017).[3] "Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent for Trifluoromethylthiolation." Organic Syntheses, 94, 217-233.[3]

-

Ferry, A., Billard, T., Langlois, B. R., & Bacqué, E. (2009).[6] "Trifluoromethanesulfanylamides as Easy-to-Handle Equivalents of the Elusive Trifluoromethanesulfanyl Cation." Angewandte Chemie International Edition, 48(45), 8551–8555.

- Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience. (Reference for values).

-

Shao, X., Wang, X., Yang, T., Lu, L., & Shen, Q. (2013).[6] "An Electrophilic Hypervalent Iodine Reagent for Trifluoromethylthiolation."[5][7] Angewandte Chemie International Edition, 52(12), 3457–3460.[6]

Sources

Application Note: Trifluoromethylpyridine (TFMP) Scaffolds in Agrochemical Synthesis

[1]

Executive Summary

The incorporation of trifluoromethylpyridine (TFMP) motifs has become a cornerstone strategy in modern agrochemical design.[1][2][3] The trifluoromethyl (

This guide details the synthetic application of key TFMP building blocks—specifically 2,3-dichloro-5-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine —in the production of high-value active ingredients like Fluopyram and Sulfoxaflor .

Core Building Blocks & Reactivity Profile

The reactivity of the pyridine ring is heavily influenced by the electron-withdrawing

Key TFMP Intermediates Table

| Building Block | Structure | Reactivity Profile | Key Agrochemical Applications |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Pyridine ring with Cl at C2, C3; | C2-Cl: Highly reactive to nucleophiles ( | Fluopyram (Nematicide/Fungicide), Fluazinam (Fungicide) |

| 2-Chloro-5-(trifluoromethyl)pyridine | Pyridine ring with Cl at C2; | C2-Cl: Standard | Fluazifop-butyl (Herbicide), Haloxyfop (Herbicide) |

| 6-(Trifluoromethyl)nicotinic acid | Pyridine-3-carboxylic acid with | COOH: Amide coupling. Pyridine C2/C4: Activated for functionalization. | Flonicamid (Insecticide) |

Synthetic Pathways & Protocols

Industrial Synthesis of TFMP Cores

Before laboratory utilization, understanding the industrial origin of these materials ensures supply chain awareness. The dominant route involves the vapor-phase chlorination-fluorination of 3-picoline.

Figure 1: Industrial workflow for generating TFMP building blocks via vapor-phase halogen exchange.

Protocol A: Synthesis of Fluopyram

Target: Fluopyram (Broad-spectrum fungicide/nematicide).

Mechanism: Regioselective

Reaction Scheme Overview

The synthesis exploits the high electrophilicity of the C2-position in DCTF. A malonate or cyanoacetate nucleophile displaces the C2-chlorine. Subsequent hydrolysis and decarboxylation yield the ethylamine linker, which is finally coupled with 2-(trifluoromethyl)benzoyl chloride.

Figure 2: Step-wise synthetic pathway for Fluopyram emphasizing the C2-selective substitution.

Detailed Methodology

Step 1: Nucleophilic Substitution (

-

Reagents: 2,3-Dichloro-5-(trifluoromethyl)pyridine (1.0 eq), Ethyl cyanoacetate (1.1 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: Acetonitrile (MeCN) or DMF.

-

Procedure:

-

Charge the reactor with MeCN and

. -

Add Ethyl cyanoacetate dropwise at 25°C. Stir for 30 mins to generate the enolate.

-

Add 2,3-dichloro-5-(trifluoromethyl)pyridine slowly (exothermic).

-

Heat to 60–80°C and monitor by HPLC until the starting pyridine is <1%.

-

Scientific Insight: The C2-Cl is significantly more electron-deficient than the C3-Cl due to the cumulative inductive effect of the ring nitrogen and the para-

group, ensuring >95% regioselectivity.

-

Step 2 & 3: Decarboxylation and Reduction [5]

-

Hydrolysis: Treat the crude intermediate with aqueous NaOH (hydrolysis of ester/nitrile), followed by acidification (HCl) and heating (decarboxylation) to yield the acetonitrile derivative.

-

Reduction:

-

Transfer the nitrile intermediate to a hydrogenation vessel.

-

Catalyst: Raney Nickel (10 wt%) or Pd/C.

-

Conditions: 50–60°C, 1.5–2.0 MPa

pressure. -

Critical Control: Monitor pressure drop carefully. Incomplete reduction leads to imine impurities.

-

Step 4: Amide Coupling

-

Reagents: Amine intermediate (from Step 3), 2-(Trifluoromethyl)benzoyl chloride (1.1 eq), Triethylamine (

, 1.2 eq). -

Solvent: Dichloromethane (DCM) or Toluene.

-

Procedure:

-

Dissolve the amine in DCM and cool to 0–5°C.

-

Add

.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Add the acid chloride dropwise, maintaining temperature <10°C to prevent bis-acylation.

-

Wash organic layer with 1M HCl, then Sat.

. -

Crystallize from n-Heptane/EtOAc.

-

Protocol B: Sulfide Intermediate for Sulfoxaflor

Target: 3-[1-(Methylthio)ethyl]-6-(trifluoromethyl)pyridine (Key Precursor). Application: Precursor to the sulfoximine moiety in Sulfoxaflor. Starting Material: 5-Bromo-2-(trifluoromethyl)pyridine.[6]

Reaction Scheme Overview

This protocol utilizes a transition-metal-free cross-coupling or a solid-base catalyzed substitution to introduce the sulfur linkage.

Figure 3: Synthesis of the sulfide precursor for Sulfoxaflor using solid-base catalysis.

Detailed Methodology

-

Catalyst Preparation:

-

Mix CaO, ZnO, and

(Mass ratio 1:0.9:1.2). -

Calcine at 800°C for 15h. This creates superbasic sites necessary to activate the sulfide without expensive Pd/Cu catalysts.

-

-

Reaction:

-

Work-up:

-

Cool system to room temperature.[7]

-

Filter off the solid catalyst (recyclable).

-

Wash filtrate with brine.

-

Distill organic phase to isolate the sulfide intermediate.

-

-

Scientific Insight: The electron-withdrawing

group at the 2-position activates the 5-position (para to N) for nucleophilic attack, but less so than the 2-position. High temperature and superbasic conditions are required to force the substitution at the 5-position.

Safety & Handling of Fluorinated Pyridines

-

Corrosivity: TFMP intermediates, especially chloropyridines, are skin irritants and can cause severe eye damage.

-

Volatility: Lower molecular weight TFMPs (e.g., 2-chloro-5-trifluoromethylpyridine) have significant vapor pressure. Handle in well-ventilated fume hoods.

-

HF Generation: Under extreme thermal stress or combustion, the

group can decompose to release Hydrogen Fluoride (HF). Standard firefighting protocols must account for HF scrubbers. -

Genotoxicity: While many final agrochemicals are safe, intermediates like alkylating pyridine halides should be treated as potential genotoxins (PGI) until proven otherwise.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. (2021).[4][1] Link

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. (2023). Link

-

Synthesis method of fluopyram. Google Patents (CN103787960A, CN113620867A). Link

-

The synthetic method of insecticide sulfoxaflor intermediate. Google Patents (CN109053553A). Link

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. (2022). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. Synthesis method of fluopyram - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN109053553A - The synthetic method of insecticide sulfoxaflor intermediate 3- [1- (methyl mercapto) ethyl] -6 (trifluoromethyl) pyridines - Google Patents [patents.google.com]

- 7. CN113620867A - Synthesis method of fluopyram - Google Patents [patents.google.com]

Application Note: Strategic Utilization of 5-((Trifluoromethyl)thio)pyridin-2-amine in Medicinal Chemistry

Topic: Role of 5-((Trifluoromethyl)thio)pyridin-2-amine in Drug Discovery Pipelines Content Type: Detailed Application Note and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The incorporation of fluorine-containing motifs is a cornerstone of modern drug design, with over 20% of FDA-approved drugs containing at least one fluorine atom.[1] While the trifluoromethyl group (

This guide focuses on 5-((Trifluoromethyl)thio)pyridin-2-amine (CAS: 46113-75-3), a critical heterocyclic building block. It serves as a privileged scaffold for introducing the

Physicochemical Profile & Rational Design

The primary value of 5-((Trifluoromethyl)thio)pyridin-2-amine lies in the distinct properties of the

The "Super-Lipophilic" Effect

The

-

Blood-Brain Barrier (BBB) Penetration: Increasing passive diffusion for CNS targets.

-

Membrane Permeability: Improving intracellular concentration of kinase inhibitors.

-

Metabolic Stability: The C–F bond strength (approx. 116 kcal/mol) combined with the steric bulk of sulfur protects the pyridine ring from oxidative metabolism at the C5 position.

Table 1: Comparative Physicochemical Properties of C5-Substituents on Pyridine

| Substituent | Hansch Constant ( | Hammett Constant ( | Electronic Effect | Steric Bulk (Es) |

| +1.44 | 0.50 | Strong EWG | Large | |

| +0.88 | 0.54 | Strong EWG | Medium | |

| +1.04 | 0.35 | Moderate EWG | Medium | |

| +0.71 | 0.23 | Weak EWG | Small | |

| 0.00 | 0.00 | Neutral | Small |

Data Source: Hansch, C., et al. Chem. Rev. 1991.

Electronic Modulation of the 2-Amine

The

-

Implication: Standard amide couplings may require stronger activation (e.g., HATU/HOAt) or conversion of the carboxylic acid to an acid chloride.

-

Advantage: The reduced basicity of the pyridine nitrogen (

) decreases the likelihood of non-specific binding to acidic protein residues (e.g., in the hERG channel), potentially reducing cardiotoxicity.

Visualization: Pathway & Workflow

The following diagram illustrates the decision matrix for selecting the

Caption: Decision matrix for implementing the

Experimental Protocols

Protocol A: Synthesis of the Building Block (Nucleophilic Trifluoromethylthiolation)

If the specific building block is not commercially available in bulk, it can be synthesized from 2-amino-5-iodopyridine using a silver-mediated exchange.

Reagents:

-

2-Amino-5-iodopyridine (1.0 equiv)

- (Silver trifluoromethylthiolate) (1.2 equiv)

-

Copper(I) iodide (CuI) (1.0 equiv) - Mediator

-

Solvent: DMF (Anhydrous)

Procedure:

-

Setup: In a glovebox or under argon flow, charge a dried reaction vial with 2-amino-5-iodopyridine (1.0 mmol),

(1.2 mmol), and CuI (1.0 mmol). -

Solvation: Add anhydrous DMF (5 mL). Seal the vial with a crimp cap/Teflon septum.

-

Reaction: Heat the mixture to 80°C for 12–16 hours. Note: The reaction color typically changes from off-white to dark suspension.

-

Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove metal salts.

-

Extraction: Wash the filtrate with water (

) and brine ( -

Purification: Dry over

, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient). -

Validation: Confirm identity via

NMR (singlet around -42 to -44 ppm).

Protocol B: Amide Coupling (Functionalizing the Amine)

Due to the electron-withdrawing nature of the

Reagents:

-

Carboxylic Acid Partner (1.1 equiv)

-

5-((Trifluoromethyl)thio)pyridin-2-amine (1.0 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: DMF or DMAc

Procedure:

-

Dissolve the carboxylic acid (1.1 mmol) in DMF (3 mL).

-

Add DIPEA (3.0 mmol) and stir for 5 minutes.

-

Add HATU (1.2 mmol) and stir for 10 minutes to form the activated ester.

-

Add the 5-((Trifluoromethyl)thio)pyridin-2-amine (1.0 mmol).

-

Heat the reaction to 50–60°C . Critical Step: Heat is often required to drive the reaction to completion due to the low nucleophilicity of the amine.

-

Monitor by LC-MS. Upon completion, dilute with water and extract with EtOAc.

Safety & Handling (Self-Validating Systems)

Working with fluorinated pyridines and sulfur compounds requires specific safety protocols.

-

Methemoglobinemia Risk: Aminopyridines, similar to anilines, can induce methemoglobinemia (oxidation of hemoglobin) if absorbed or inhaled.

-

Validation: All personnel must wear double nitrile gloves and work in a fume hood.

-

Emergency: Methylene blue is the standard antidote for methemoglobinemia.

-

-

Reagent Stability:

is light-sensitive. Store in amber vials under argon. -

Byproduct Management: Reactions releasing

species can theoretically generate thiophosgene-like byproducts under extreme oxidative stress; ensure proper ventilation.

Applications in Drug Discovery Pipelines

Kinase Inhibitors

In kinase drug discovery, the "hinge binder" region often utilizes an aminopyridine motif. Replacing a 5-chloro or 5-trifluoromethyl group with 5-trifluoromethylthio can:

-

Fill Hydrophobic Pockets: The larger Van der Waals radius of

can achieve better occupancy of hydrophobic gatekeeper pockets (e.g., in VEGFR or EGFR kinases). -

Alter Solvation: The super-lipophilic nature strips water molecules from the binding interface, potentially increasing entropic gain upon binding.

Agrochemicals

The

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Xu, X. H., Matsuzaki, K., & Shibata, N. (2015). Synthetic methods for compounds having CF3–S units on carbon: classification into electrophilic, nucleophilic, and radical trifluoromethylthiolation. Chemical Reviews, 115(2), 731-764. Link

-

Tlili, A., Billard, T., et al. (2016). The Trifluoromethylthio Group: A "Super-Lipophilic" Substituent for Medicinal Chemistry. Chemistry - A European Journal, 22(30), 10260-10269. Link

-

Shao, X., Xu, C., Lu, L., & Shen, Q. (2015). Shelf-stable electrophilic trifluoromethylthiolating reagents: A brief review. Accounts of Chemical Research, 48(4), 1227-1236. Link

-

BenchChem. (2025). Application Notes: N-(Trifluoromethylthio)saccharin as a Source of the SCF3 Radical. BenchChem Technical Support. Link

Sources

Application Note: Quantitative Analysis of 5-((Trifluoromethyl)thio)pyridin-2-amine

Executive Summary

5-((Trifluoromethyl)thio)pyridin-2-amine (CAS: 46113-75-3) is a critical fluorinated building block in the synthesis of agrochemicals and pharmaceutical candidates.[1] The trifluoromethylthio (

This guide provides two validated workflows:

-

HPLC-UV: For raw material purity assessment and reaction monitoring (limit of quantitation ~0.1%).[1]

-

LC-MS/MS: For trace analysis in biological matrices or genotoxic impurity screening (limit of quantitation < 1 ng/mL).[1]

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10]

Understanding the physicochemical behavior of the analyte is the prerequisite for method robustness.

| Property | Value | Analytical Implication |

| Molecular Formula | MW: 194.18 g/mol | |

| LogP (Predicted) | ~2.1 - 2.5 | Moderately lipophilic; requires organic-rich gradient elution.[1] |

| pKa (Predicted) | ~5.8 (Pyridine N) | Basic.[1] Mobile phase pH must be controlled (pH > 7 for neutral form, pH < 3 for fully ionized).[1] |

| UV Max | ~245 nm, 280 nm | Dual-band detection allows for purity ratio checks.[1] |

| Solubility | DMSO, Methanol, ACN | Low water solubility; sample diluents should contain >20% organic solvent. |

Protocol A: HPLC-UV (Purity & Assay)

Objective: Routine quality control and reaction monitoring. Principle: Reversed-phase chromatography using a high-pH stable C18 column to maintain the analyte in its neutral (unprotonated) form, improving peak shape and retention.[1]

Chromatographic Conditions

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: Waters XBridge C18,

mm, 3.5 µm (High pH stability is crucial). -

Column Temperature: 35°C.

-

Detection: Diode Array Detector (DAD) at 254 nm (bandwidth 4 nm); Ref 360 nm.[1]

-

Injection Volume: 5 µL.

Mobile Phase Preparation[1]

-

Solvent A (Buffer): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.0 with Ammonium Hydroxide.[1]

-

Why pH 9.0? At pH 9.0, the pyridine nitrogen (pKa ~5.8) is deprotonated.[1] This prevents secondary interactions with residual silanols on the silica surface, eliminating peak tailing common with aminopyridines.

-

-

Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Table[1]

| Time (min) | % Solvent A | % Solvent B | Phase |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 12.0 | 10 | 90 | Linear Gradient |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 90 | 10 | Re-equilibration |

| 20.0 | 90 | 10 | End |

Standard Preparation

-

Stock Solution: Dissolve 10 mg of 5-((Trifluoromethyl)thio)pyridin-2-amine in 10 mL of Methanol (1.0 mg/mL).

-

Working Standard: Dilute Stock 1:10 with Water/Acetonitrile (50:50) to reach 100 µg/mL.[1]

Protocol B: LC-MS/MS (Trace Quantification)[1]

Objective: High-sensitivity quantification for pharmacokinetic (PK) studies or impurity profiling.[1] Principle: Positive Electrospray Ionization (ESI+) utilizing the basicity of the pyridine nitrogen for efficient protonation.

Mass Spectrometry Parameters (Sciex Triple Quad 6500+)

-

Ionization: ESI Positive Mode.

-

Spray Voltage: 4500 V.

-

Source Temp: 500°C.

-

Curtain Gas: 30 psi.[1]

MRM Transitions

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Assignment |

| 195.0 | 126.0 | 25 | 50 | Quantifier (Loss of |

| 195.0 | 103.0 | 35 | 50 | Qualifier (Pyridine ring frag) |

| 195.0 | 178.0 | 15 | 50 | Qualifier (Loss of |

Note: The

LC Conditions (UHPLC)

-

Column: Phenomenex Kinetex F5 (Pentafluorophenyl),

mm, 1.7 µm.-

Why F5? The fluorinated stationary phase offers orthogonal selectivity for fluorinated analytes via

and

-

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

Experimental Workflow Diagrams

Method Development Logic

Caption: Decision matrix for selecting the appropriate analytical workflow based on sensitivity requirements.

Sample Preparation (Biological Matrix)[1]

Caption: Optimized Protein Precipitation (PPT) protocol for extracting the analyte from plasma while minimizing matrix effects.

Validation Summary (Example Data)

The following performance metrics should be targeted during method validation (per ICH Q2(R1) guidelines).

| Parameter | HPLC-UV Target | LC-MS/MS Target |

| Linearity ( | ||

| Accuracy | 98 - 102% | 85 - 115% |

| Precision (RSD) | ||

| LOD | 0.05 µg/mL | 0.1 ng/mL |

| Recovery | N/A (Direct Injection) | > 80% (from Plasma) |

Safety & Handling

-

Hazard Class: Acute Tox. 3 (Oral), Skin Irrit. 2.[1]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Waste: All mobile phases containing acetonitrile and ammonium salts must be disposed of as organic halogenated waste due to the

content.

References

-

PubChem. (2023).[1] 5-Amino-2-(trifluoromethyl)pyridine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

Sielc Technologies. (2025).[1][2][3] HPLC Method for Analysis of 2-Aminopyridine. Sielc Application Notes. Retrieved from [Link]

-

Tolstoluzhsky, N., et al. (2024).[1][4] Simultaneous determination of trifluoromethylated derivatives in biological fluids. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Vertex AI Search. (2025).[1] Synthesis and characterization of trifluoromethylthio-containing heterocycles. MDPI Molecules. Retrieved from [Link][1]

Sources

Reaction of 5-((Trifluoromethyl)thio)pyridin-2-amine with various electrophiles

Technical Application Note: Functionalization Strategies for 5-((Trifluoromethyl)thio)pyridin-2-amine

Executive Summary & Chemical Profile

5-((Trifluoromethyl)thio)pyridin-2-amine is a high-value pharmacophore building block. It combines the privileged 2-aminopyridine scaffold—ubiquitous in kinase inhibitors and GPCR ligands—with the trifluoromethylthio (

The

Electronic Structure & Reactivity Map

The molecule presents three distinct sites of reactivity:

-

Exocyclic Amine (

): The primary nucleophile. Its nucleophilicity is attenuated by the electron-withdrawing 5- -

Endocyclic Nitrogen (N1): A weak basic site. The lone pair is orthogonal to the

-system but less available due to the inductive effect of the -

C-3 Position: The only site activated for Electrophilic Aromatic Substitution (EAS), directed ortho by the amino group.

Application I: Acylation (Amide Bond Formation)

Context: The formation of amides is the most common transformation for this scaffold in hit-to-lead optimization. Due to the reduced nucleophilicity of the amine (estimated pKa of conjugate acid

Protocol A: Reaction with Acid Chlorides

This method is preferred for its robustness and high yield.

Reagents:

-

Substrate: 5-((Trifluoromethyl)thio)pyridin-2-amine (1.0 equiv)

-

Electrophile: Acid Chloride (

) (1.1 equiv) -

Base: Triethylamine (

) or Pyridine (1.5 equiv) -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 mmol of 5-((Trifluoromethyl)thio)pyridin-2-amine in 5 mL of anhydrous DCM under an inert atmosphere (

or Ar). -

Base Addition: Add 1.5 mmol of

. Cool the solution to -

Acylation: Add 1.1 mmol of the acid chloride dropwise over 5 minutes. The reaction is exothermic; control the rate to maintain temperature

. -

Incubation: Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 50% EtOAc/Hexane) or LC-MS.

-

Workup: Quench with saturated

solution (10 mL). Extract with DCM ( -

Purification: Dry organic layer over

, concentrate, and purify via silica gel flash chromatography.

Troubleshooting: If conversion is low, add a catalytic amount of DMAP (4-dimethylaminopyridine) (0.1 equiv) to activate the acyl chloride.

Application II: Heterocyclization (Imidazo[1,2-a]pyridine Synthesis)

Context: The reaction of 2-aminopyridines with

Protocol B: Condensation with -Bromoacetophenone

Reagents:

-

Substrate: 5-((Trifluoromethyl)thio)pyridin-2-amine (1.0 equiv)

-

Electrophile:

-Bromoacetophenone (or derivative) (1.0 equiv) -

Base:

(2.0 equiv) -

Solvent: Ethanol (EtOH) or Acetonitrile (

)

Step-by-Step Procedure:

-

Mixing: In a pressure vial or round-bottom flask, combine 1.0 mmol of the amine and 1.0 mmol of

-bromoacetophenone in 5 mL of Ethanol. -

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Note: The intermediate hydrobromide salt may precipitate.

-

-

Cyclization: If using

, add it after the initial alkylation step (2 hours) to promote dehydration and cyclization, then continue refluxing for 4 hours. Alternatively, reflux in pure ethanol and treat with base during workup. -

Workup: Cool to RT. Remove volatiles under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate.

-

Validation: The product, 6-((trifluoromethyl)thio)-2-phenylimidazo[1,2-a]pyridine, should show a characteristic disappearance of the

signal in

Application III: Electrophilic Aromatic Substitution (C-3 Halogenation)

Context: The C-3 position is activated by the ortho-amino group. However, the 5-

Protocol C: Regioselective Bromination with NBS

Reagents:

-

Substrate: 5-((Trifluoromethyl)thio)pyridin-2-amine (1.0 equiv)

-

Electrophile: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: Acetonitrile (

) or DMF

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 mmol of substrate in 5 mL of

. -

Addition: Add 1.05 mmol of NBS portion-wise at

to prevent over-bromination or oxidation of the sulfur. -

Reaction: Stir at

for 30 minutes, then warm to RT for 1 hour. -

Workup: Dilute with water (20 mL). The product, 2-amino-3-bromo-5-((trifluoromethyl)thio)pyridine, often precipitates as a solid. Filter and wash with cold water.

-

Caution: Avoid strong oxidants (like

in water) which might oxidize the sulfide (

Reaction Summary & Data

| Reaction Type | Electrophile | Reagents/Conditions | Major Product | Typical Yield |

| Amidation | Benzoyl Chloride | N-(5-((trifluoromethyl)thio)pyridin-2-yl)benzamide | 85-95% | |

| Cyclization | 2-Bromoacetophenone | 6-((trifluoromethyl)thio)-2-phenylimidazo[1,2-a]pyridine | 70-85% | |

| Halogenation | NBS | 3-Bromo-5-((trifluoromethyl)thio)pyridin-2-amine | 80-90% | |

| Reductive Amination | Benzaldehyde | N-Benzyl-5-((trifluoromethyl)thio)pyridin-2-amine | 60-75% |

Visualizations

Figure 1: Reactivity Map & Imidazo[1,2-a]pyridine Workflow

Caption: Reaction pathways for 5-((Trifluoromethyl)thio)pyridin-2-amine showing divergence based on electrophile choice.

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and parameters of SCF3).

-

Bagdi, A. K., et al. (2015).[1] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51, 1555-1575.[1] [Link]

-

Sánchez-Viesca, F., & Gómez, R. (2015).[2] Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22.[2] (Mechanistic insight on C-3 vs N-nitration). [Link]

Sources

Troubleshooting & Optimization

How to optimize the yield of 5-((Trifluoromethyl)thio)pyridin-2-amine synthesis

Technical Support Center: 5-((Trifluoromethyl)thio)pyridin-2-amine Synthesis

Ticket ID: #SCF3-PYR-005 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Subject: Yield Optimization & Troubleshooting for Trifluoromethylthiolation of 2-Aminopyridines

Executive Summary: The Synthetic Strategy

You are attempting to synthesize 5-((trifluoromethyl)thio)pyridin-2-amine . This molecule presents a classic "push-pull" electronic challenge: the electron-rich amine at C2 deactivates the ring toward nucleophilic aromatic substitution (

To optimize yield, you must choose the correct pathway based on your starting material availability and scale.

| Method | Precursor | Risk Profile | Target Yield | Scalability |

| Method A (Recommended) | 5-Iodo-pyridin-2-amine | Low (Robust) | 75-88% | High |

| Method B (Direct C-H) | Pyridin-2-amine | High (Regio-issues) | 40-55% | Low |

Module 1: The Gold Standard (Cross-Coupling)

Protocol: Copper-Mediated Trifluoromethylthiolation of 5-Halopyridines.

This is the most reliable route. The C5-Iodine bond is weak enough for oxidative addition, and the C5 position is electronically favorable for nucleophilic attack if the metal center is activated.

Step-by-Step Optimized Protocol

-

Substrate Preparation:

-

Start: 5-Iodo-pyridin-2-amine.

-

Protection (Critical for >80% Yield): Acetylate the amine to N-(5-iodopyridin-2-yl)acetamide .

-

Reasoning: The free amine (

) acts as a competitive ligand for Copper, forming stable, non-reactive complexes. Acetylation reduces this basicity.

-

-

Reagent System:

-

Reagent:

(2,2'-bipyridine trifluoromethylthiocopper).[1] -

Why? This pre-formed complex is superior to mixing

in situ because it ensures a 1:1 ligand-to-metal ratio, preventing catalyst aggregation.

-

-

Reaction Conditions:

-

Solvent: Diglyme or DMF (Anhydrous).

-

Temperature:

. -

Time: 12-16 hours.

-

Atmosphere: Argon/Nitrogen balloon (Strict exclusion of

is required to prevent sulfur oxidation).

-

-

Workup (The "Crash-Out" Method):

-

Cool to RT. Dilute with EtOAc.

-

Wash with

(to sequester copper). -

Deprotection: Reflux in

to remove the acetyl group.

-

Troubleshooting Guide (Method A)

| Symptom | Diagnosis | Resolution |

| Reaction Stalled (<20% Conv.) | Catalyst Poisoning | If using free amine, switch to Acetyl-protected precursor. If protected, increase reaction temp to |

| Blue/Green Aqueous Layer | Copper Leaching | This is normal during workup. Ensure multiple washes with |

| Low Mass Balance | Volatility of Product | The product is lipophilic and semi-volatile. Do not use high-vacuum for extended periods (<10 mbar) at elevated temps. |

Module 2: Direct C-H Functionalization (Experimental)

Protocol: Electrophilic Trifluoromethylthiolation.[2]

Use this only if you lack the halogenated precursor. Note that regioselectivity is the primary failure mode here; electrophiles often prefer the C3 position (ortho to the amine) due to directing effects.

-

Reagent: N-Trifluoromethylthiosaccharin or Phth-SCF3.

-

Catalyst: Lewis Acid (

or -

Outcome: Expect a mixture of C3 and C5 isomers. Separation requires careful chromatography.

Module 3: Visualizing the Mechanism

To understand why the cross-coupling works best, view the catalytic cycle below. The key is the Transmetallation step, which is accelerated by the bipyridine ligand.

Caption: Workflow logic for optimizing the synthesis. The protected route avoids catalyst deactivation.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use

Q2: My product is streaking on the silica column. How do I fix this?

A: Aminopyridines are sticky. Pre-treat your silica gel with

Q3: Is the

Q4: What is the exact benefit of the bipyridine (bpy) ligand?

A: Without 'bpy', Copper(I) species tend to form clusters or aggregates that are catalytically inactive. Bipyridine stabilizes the monomeric

References

-

Copper-Mediated Trifluoromethylthiolation of Iodopyridinones. Source: National Institutes of Health (NIH) / PubMed. Context: Establishes the efficacy of (bpy)CuSCF3 for iodinated pyridine derivatives and protecting group tolerance. Link:

-

Synthesis and application of trifluoromethylpyridines. Source: Journal of Pesticide Science (via PMC). Context: Reviews the industrial relevance and stability of trifluoromethyl-pyridine motifs in agrochemicals. Link:

-

Regioselective ortho-trifluoromethylthiolation. Source: Organic & Biomolecular Chemistry (RSC). Context: Discusses the challenges of regioselectivity in direct C-H functionalization of heterocycles. Link:

Sources

Reaction condition optimization for trifluoromethylthiolation of heterocycles

Technical Support Center: Trifluoromethylthiolation ( ) of Heterocycles

Status: Operational Operator: Senior Application Scientist Subject: Reaction Condition Optimization & Troubleshooting Guide

Introduction: The "Magic Fluorine" Effect

The trifluoromethylthio group (

This guide is structured not as a textbook, but as a diagnostic tool . Identify your substrate class below to select the correct methodology, then proceed to the relevant troubleshooting module.

Method Selection & Decision Matrix

Before optimizing, ensure you are using the correct mechanistic approach for your substrate.

Figure 1: Decision tree for selecting the optimal trifluoromethylthiolation strategy based on substrate electronics.

Module A: Electrophilic Trifluoromethylthiolation (Direct C-H)

Target Substrates: Indoles, Pyrroles, Electron-rich Thiophenes. Key Reagents: Billard’s Reagent (Trifluoromethanesulfenamide), Shen’s Reagent (N-SCF3 Saccharin).

Core Protocol (Optimized)

-